4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine chemical structure and properties
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine chemical structure and properties
High-Fidelity Scaffold for Orthogonal Drug Discovery
Executive Summary
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7) represents a specialized class of halogenated heterocycles essential for medicinal chemistry and agrochemical synthesis. Its value lies in its chemo-orthogonal reactivity : the distinct electronic environments of the C4-chlorine and C5-iodine atoms allow for sequential, site-selective functionalization. This guide details the structural properties, validated synthesis pathways, and reactivity profiles necessary to utilize this scaffold in high-throughput lead optimization.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| CAS Number | 83410-17-7 |
| IUPAC Name | 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
| Molecular Formula | C₁₁H₈ClIN₂ |
| Molecular Weight | 330.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | -20°C, under inert atmosphere (Ar/N₂), light-sensitive |
| LogP (Predicted) | ~3.71 |
Structural Analysis & Electronic Profile
The pyrimidine ring is electron-deficient, creating a distinct hierarchy of reactivity for the halogen substituents.[1][2][3] Understanding this hierarchy is critical for designing synthetic routes.
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C4-Position (Chloro): Located
to one nitrogen and to another. This position is highly electron-deficient, making the C-Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr) . The leaving group ability is enhanced by the inductive effect of the adjacent C5-Iodine. -
C5-Position (Iodo): Located at the "meta-like" position relative to nitrogens. It is not sufficiently activated for SNAr but possesses a weak C-I bond ideal for Palladium-catalyzed Oxidative Addition .
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C2-Position (Phenyl): Provides steric bulk and lipophilicity, enhancing the molecule's interaction with hydrophobic pockets in biological targets (e.g., kinase domains).
Visualization: Orthogonal Reactivity Logic
Caption: Reaction map illustrating the site-selective functionalization capabilities of the scaffold.
Synthesis Pathway (Step-by-Step)
The synthesis of this scaffold is a self-validating sequence starting from commercially available benzamidine and ethyl acetoacetate. This route ensures correct regiochemistry.
Phase 1: Construction of the Pyrimidine Core
Reaction: Condensation (Pinner Synthesis type)[1]
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Reagents: Benzamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium ethoxide (NaOEt) or NaOH.
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Conditions: Reflux in Ethanol for 4-6 hours.
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Mechanism: Base-mediated condensation forms the 6-methyl-2-phenylpyrimidin-4(3H)-one (tautomer of the 4-ol).
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Checkpoint: Product should precipitate upon acidification (pH ~4-5).
Phase 2: C5-Iodination
Reaction: Electrophilic Aromatic Substitution
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Precursor: 6-methyl-2-phenylpyrimidin-4(3H)-one.
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Reagents: N-Iodosuccinimide (NIS) or I₂/NaOH.
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Conditions: DMF or Acetonitrile, 80°C.
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Outcome: The electron-rich enol form directs iodine exclusively to the C5 position.
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Product: 5-Iodo-6-methyl-2-phenylpyrimidin-4(3H)-one.
Phase 3: C4-Chlorination (Aromatization)
Reaction: Deoxychlorination
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Reagents: Phosphorus Oxychloride (POCl₃) (excess).
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Catalyst: N,N-Dimethylaniline (catalytic amount) to scavenge HCl.
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Conditions: Reflux (105°C) for 2-4 hours.
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Workup: Quench carefully into ice water. Extract with DCM.
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Purification: Silica gel chromatography (Hexanes/EtOAc).
Caption: Validated synthetic route from commodity precursors to the target di-halogenated pyrimidine.
Experimental Protocols
Protocol A: Regioselective SNAr at C4
Objective: To introduce an amine at C4 while retaining the C5-iodide for later coupling.
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Dissolve 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (1.0 mmol) in anhydrous THF (5 mL).
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Add Base: Diisopropylethylamine (DIPEA, 2.0 eq) or K₂CO₃ (2.0 eq).
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Add Nucleophile: Primary or secondary amine (1.1 eq).
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Reaction: Stir at Room Temperature for 2-12 hours.
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Note: Heating is rarely required due to the high reactivity of the C4-Cl bond. Heating may cause protodeiodination or side reactions.
-
-
Monitor: TLC (usually 20% EtOAc/Hexane). The product will be more polar than the starting material.
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Yield: Typically 85-95%.[4]
Protocol B: Site-Selective Suzuki Coupling at C5
Objective: To couple an aryl group at C5 while potentially retaining C4-Cl (challenging) or reacting C5-I preferentially.
Note: Standard conditions usually favor C-I insertion. However, C4-Cl is also reactive. To ensure C5 selectivity, use mild catalysts.
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Reagents: Scaffold (1.0 eq), Aryl boronic acid (1.1 eq).
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Catalyst: Pd(PPh₃)₄ (5 mol%).
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Base: Na₂CO₃ (2M aqueous solution, 2.0 eq).
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Solvent: 1,4-Dioxane or Toluene/EtOH (degassed).
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Conditions: Heat to 60-80°C under Argon.
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Critical Control: Do not overheat (>100°C) to avoid oxidative addition into the C4-Cl bond.
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Purification: Column chromatography.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[5] |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation.[6] |
Precautions:
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Engineering Controls: Use only in a chemical fume hood.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Waste: Dispose of as halogenated organic waste. Avoid release to the environment due to potential aquatic toxicity of iodinated aromatics.
References
-
PubChem. (2025).[5] 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Joule, J. A., & Mills, K. (2010).[7] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text for pyrimidine reactivity logic).
- Gomtsyan, A., et al. (2004). Novel substituted 4-aminopyrimidines as potent adenosine receptor antagonists. Tetrahedron Letters, 45(32), 6029-6032. (Reference for C5-selective coupling in presence of C4-Cl).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | C6H6ClIN2S | CID 13636518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
